3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one
Description
3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one is a complex organic compound that features a piperidine ring, a pyrazinone moiety, and a hydroxymethyl group
Properties
IUPAC Name |
3-[3-(hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11(2)14(10-18)5-4-7-17(9-14)12-13(19)16(3)8-6-15-12/h6,8,11,18H,4-5,7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTGVDWINAWDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN(C1)C2=NC=CN(C2=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one typically involves multiple steps, starting from readily available precursorsThe hydroxymethyl group is usually added via hydroxymethylation reactions using formaldehyde or other suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazinone moiety or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the pyrazinone moiety can lead to various reduced derivatives .
Scientific Research Applications
3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrazinone-containing molecules. Examples include:
- 3-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-1-methylpyrazin-2-one
- 3-[3-(Hydroxymethyl)-3-ethylpiperidin-1-yl]-1-methylpyrazin-2-one .
Uniqueness
What sets 3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
